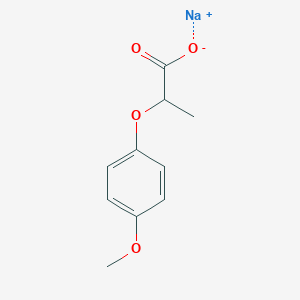

Sodium 2-(4-methoxyphenoxy)propanoate

描述

Structure

2D Structure

3D Structure of Parent

属性

CAS 编号 |

150436-68-3 |

|---|---|

分子式 |

C10H12NaO4 |

分子量 |

219.19 g/mol |

IUPAC 名称 |

sodium;2-(4-methoxyphenoxy)propanoate |

InChI |

InChI=1S/C10H12O4.Na/c1-7(10(11)12)14-9-5-3-8(13-2)4-6-9;/h3-7H,1-2H3,(H,11,12); |

InChI 键 |

SJQKPPSYZSRKEP-UHFFFAOYSA-N |

SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |

手性 SMILES |

CC(C(=O)[O-])OC1=CC=C(C=C1)OC.[Na+] |

规范 SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)OC.[Na] |

外观 |

Assay:≥98%A crystalline solid |

熔点 |

Mp 190 ° |

其他CAS编号 |

150436-68-3 |

物理描述 |

White to pale cream, crystalline solid |

Pictograms |

Irritant |

溶解度 |

Soluble in water and propylene glycol, slightly soluble in fat Miscible at room temperature (in ethanol) |

同义词 |

lactisole |

产品来源 |

United States |

Foundational Significance As a Molecular Probe in Basic Taste Science

The primary importance of Sodium 2-(4-methoxyphenoxy)propanoate in taste research lies in its function as a selective antagonist of the sweet taste receptor. This receptor, a complex protein structure on the surface of taste cells, is responsible for detecting sweet-tasting molecules and initiating the signaling cascade that results in the perception of sweetness in the brain. By selectively blocking this receptor, this compound allows scientists to investigate the specifics of sweet taste perception in a controlled manner.

One of the key areas where this compound has proven instrumental is in dissecting the interactions between different sweet compounds and the sweet taste receptor. Research has shown that this compound is a highly effective inhibitor of the sweetness of a wide array of sweeteners, suggesting it acts on a common mechanism of sweet taste perception. nih.gov A notable study evaluated its effect on 15 different sweeteners, including sugars, artificial sweeteners, and natural sweet compounds. The results demonstrated that at concentrations of 250 and 500 parts per million (ppm), it significantly reduced the perceived sweetness of 12 of these sweeteners. nih.gov This broad-spectrum inhibition points to its interaction with a crucial part of the sweet taste receptor that is common to the perception of many different sweet molecules.

Interestingly, the same study found that three sweeteners—monoammonium glycyrrhizinate, neohesperidin (B1678168) dihydrochalcone (B1670589), and thaumatin (B217287)—were not significantly inhibited when mixed with this compound. nih.gov This differential effect is scientifically significant as it suggests that these compounds may interact with the sweet taste receptor at different binding sites or through a different mechanism than the majority of sweeteners. This highlights the utility of this compound as a molecular probe to differentiate between various modes of sweet taste receptor activation.

The specificity of this compound for the sweet taste is another crucial aspect of its utility in research. Studies have shown that it does not significantly affect the perception of other basic tastes, such as bitterness. nih.gov This selectivity is vital for isolating the mechanisms of sweet taste without the confounding influence of effects on other taste modalities. By using this compound, researchers can be more confident that their observations are directly related to the sweet taste pathway.

The following table details the inhibitory effect of this compound on various sweeteners, as demonstrated in a key study. The sweeteners were tested at concentrations isosweet with various sucrose (B13894) solutions.

Inhibitory Effect of this compound on Various Sweeteners

| Sweetener | Chemical Class | Inhibition by 250 ppm Na-PMP | Inhibition by 500 ppm Na-PMP |

|---|---|---|---|

| Fructose | Sugar | Significant | Significant |

| Glucose | Sugar | Significant | Significant |

| Sucrose | Sugar | Significant | Significant |

| Monoammonium glycyrrhizinate | Terpenoid glycoside | Little reduction | Little reduction |

| Rebaudioside-A | Terpenoid glycoside | Significant | Significant |

| Stevioside | Terpenoid glycoside | Significant | Significant |

| Alitame | Dipeptide derivative | Significant | Significant |

| Aspartame (B1666099) | Dipeptide derivative | Significant | Significant |

| Acesulfame-K | N-sulfonylamide | Significant | Significant |

| Sodium saccharin | N-sulfonylamide | Significant | Significant |

| Mannitol | Polyhydric alcohol | Significant | Significant |

| Sorbitol | Polyhydric alcohol | Significant | Significant |

| Neohesperidin dihydrochalcone | Dihydrochalcone | Little reduction | Little reduction |

| Thaumatin | Protein | Little reduction | Little reduction |

| Sodium cyclamate | Sulfamate | Significant | Significant |

Data sourced from a study by Schiffman et al. (1999). nih.gov

Historical Trajectory of Research on Sweet Taste Inhibition and Modulation

Stereoselective Synthesis of Enantiomeric Forms

The biological activity of 2-(4-methoxyphenoxy)propanoic acid is stereospecific, with the (S)-enantiomer being the active form, while the (R)-enantiomer is inert. chemicalbook.com Consequently, stereoselective synthesis methods are essential for producing the optically pure, active compound.

Preparation of (S)-2-(4-methoxyphenoxy)propanoic acid sodium salt

A common and effective method for the asymmetric synthesis of the (S)-enantiomer involves a two-step process starting from commercially available chiral precursors. nih.govplos.org

The synthesis begins with a Mitsunobu reaction. nih.govnih.gov In this step, 4-methoxyphenol (B1676288) is reacted with a chiral lactate (B86563) ester, specifically methyl D-(+)-lactate, in the presence of triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) in a solvent like dichloromethane (B109758) (CH₂Cl₂). nih.govplos.org This reaction proceeds with an inversion of stereochemistry at the chiral center of the lactate, yielding methyl (S)-2-(4-methoxyphenoxy)propanoate with high yield (around 89%). nih.gov

The second step is the hydrolysis of the resulting ester. nih.gov The methyl (S)-2-(4-methoxyphenoxy)propanoate is treated with a base, such as potassium carbonate (K₂CO₃), in a mixture of methanol (B129727) and water under reflux conditions. nih.gov This process cleaves the ester bond to form the carboxylate salt. Subsequent acidification yields (S)-2-(4-methoxyphenoxy)propanoic acid. google.com To obtain the final sodium salt, the purified acid is reacted with a sodium-containing base, such as sodium hydroxide (B78521) or sodium bicarbonate. google.com This method has been developed to produce the S-enantiomer with high optical purity. google.com

An alternative route involves the reaction of a D-substituted lactic acid ester with a substituted benzenesulfonyl chloride to generate an R-substituted sulfonyl lactate intermediate. google.com This intermediate, possessing a good leaving group, then reacts with a p-methoxyphenoxide salt to form the S-2-(4-methoxyphenoxy)propanoate ester, which is subsequently hydrolyzed and neutralized to the sodium salt. google.com

Comparative Analysis of Enantiomer Synthesis Routes

The synthesis of specific enantiomers of 2-(4-methoxyphenoxy)propanoic acid can be achieved through various routes, primarily differing in the choice of starting material and the method of establishing the chiral ether linkage. The Mitsunobu reaction and methods involving sulfonate intermediates are prominent examples.

The Mitsunobu reaction route directly utilizes the chirality of commercially available lactate esters. nih.gov The synthesis of the (S)-enantiomer starts from methyl D-(+)-lactate, while the (R)-enantiomer is prepared from methyl L-(-)-lactate. nih.gov This approach is reliable for achieving high enantiomeric purity due to the stereospecific nature of the reaction.

Another strategy involves creating a good leaving group on the lactate backbone, such as a sulfonate ester, which is then displaced by the 4-methoxyphenoxide nucleophile. google.com This nucleophilic substitution reaction also results in an inversion of configuration, allowing for the synthesis of the desired enantiomer from the oppositely configured lactate precursor.

A different approach, demonstrated for the related compound R-2-phenoxypropionic acid, starts from an amino acid precursor like L-alanine. researchgate.net This process involves diazotization and chlorination to form S-2-chloropropionic acid, followed by an etherification reaction with the corresponding phenol. researchgate.net This highlights the possibility of using the chiral pool of amino acids as starting materials.

| Synthesis Route | Key Starting Materials | Key Reaction Type | Stereochemical Control |

|---|---|---|---|

| Mitsunobu Reaction | 4-Methoxyphenol, Methyl D-(+)-lactate or L-(-)-lactate | Mitsunobu Reaction | Inversion of configuration at the lactate chiral center |

| Sulfonate Intermediate | D-lactic acid ester, Substituted benzenesulfonyl chloride, 4-Methoxyphenol salt | Nucleophilic Substitution (SN2) | Inversion of configuration via displacement of sulfonate leaving group |

| Amino Acid Precursor (by analogy) | L-alanine, Phenol | Diazotization/Chlorination, Etherification | Retention/Inversion depends on specific steps; configuration is set from the starting amino acid |

Phase-Transfer Catalysis in 2-(4-methoxyphenoxy)propanoic Acid Synthesis

For the industrial-scale synthesis of racemic 2-(4-methoxyphenoxy)propanoic acid, phase-transfer catalysis (PTC) offers a highly efficient method. google.com This technique overcomes challenges associated with traditional synthesis, such as high temperatures, long reaction times, and low yields. google.com The conventional synthesis involves the reaction of 4-hydroxyanisole and 2-chloropropionic acid in an aqueous, alkaline medium, which is a reversible reaction. google.com

The PTC method utilizes a two-phase system, consisting of an aqueous phase and an organic phase. google.com The reaction between p-hydroxyanisole (dissolved in the aqueous phase as its sodium salt) and 2-chloropropionic acid occurs in the aqueous phase. google.com The key innovation is the addition of a phase-transfer catalyst and an organic solvent. google.com The catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide, facilitates the transfer of the product, 2-(4-methoxyphenoxy)propanoic acid, from the aqueous phase into the organic phase. google.com

| Parameter | Traditional Synthesis | Phase-Transfer Catalysis (PTC) Method |

|---|---|---|

| Reactants | 4-Hydroxyanisole, 2-Chloropropionic Acid, NaOH | 4-Hydroxyanisole, 2-Chloropropionic Acid, NaOH |

| Additional Reagents | None | PTC Catalyst (e.g., Tetrabutylammonium bromide), Organic Solvent (e.g., Ether) |

| Reaction Temperature | 80–150°C | 40–60°C |

| Reaction Time | 4–10 hours | 0.5–1.5 hours |

| Product Yield | Lower | >90% |

| Product Purity | ~75% | Up to 99.5% |

Derivatization Strategies for Structural Modification and Functional Exploration

Modifying the structure of 2-(4-methoxyphenoxy)propanoic acid through derivatization is a key strategy for exploring its structure-activity relationships and for developing tools to study its biological targets.

Alkylation and Esterification of 2-(4-methoxyphenoxy)propanoic Acid

Alkylation and esterification of 2-(4-methoxyphenoxy)propanoic acid (referred to as HPMP in some studies) have been performed to investigate how changes to the molecule's hydrophobicity and the presence of the carboxylic acid group affect its function. tandfonline.com

Esterification is typically achieved by reacting the carboxylic acid with an alcohol, such as methanol, under acidic conditions (e.g., using concentrated sulfuric acid) with refluxing. tandfonline.com Studies have shown that esterification of the carboxyl group generally leads to a reduction in the compound's sweetness-inhibiting effect. tandfonline.com

Alkylation has been explored by introducing alkyl groups (e.g., methyl, ethyl, propyl) at various positions on the aromatic ring. tandfonline.com Research indicates that these modifications significantly impact the inhibitory activity. For instance, methyl-substituted derivatives were found to be more potent inhibitors than their ethyl or propyl counterparts. tandfonline.com Furthermore, the position of the substitution was critical, with para-substituted derivatives showing greater inhibitory activity than those substituted at the ortho- or meta-positions. tandfonline.com These findings suggest that the ratio of hydrophobic to hydrophilic groups on the molecule is a key factor in its interaction with taste receptors. tandfonline.com

| Modification Type | Example | Observed Effect on Sweetness Inhibition |

|---|---|---|

| Esterification | Methyl 2-(4-methoxyphenoxy)propanoate | Minor inhibitory effect |

| Alkylation (Group) | Methyl-substituted derivative | Higher inhibition rate |

| Ethyl/Propyl-substituted derivatives | Lower inhibition rate | |

| Alkylation (Position) | Para-substituted derivative | Greater inhibition rate |

| Ortho-/Meta-substituted derivatives | Lesser inhibition rate |

Synthesis of Photophore-Containing Lactisole Derivatives for Receptor Elucidation

To identify the specific binding sites of lactisole (a common name for 2-(4-methoxyphenoxy)propanoic acid) on sweet taste receptors, researchers have synthesized derivatives containing photophores. nih.gov These photophores are chemically reactive groups that, upon exposure to light, can form a covalent bond with nearby amino acid residues in the receptor's binding pocket. This technique, known as photoaffinity labeling, is a powerful tool for elucidating ligand-receptor interactions. nih.gov

The synthesis of these derivatives leverages the asymmetric synthesis of the core lactisole skeleton, often using the Mitsunobu reaction to ensure the correct stereochemistry. nih.gov Various photophores have been incorporated into the aromatic ring of lactisole, including benzophenone, azide (B81097), and trifluoromethyldiazirine groups. nih.gov

For example, a benzophenone-containing derivative, methyl (S)-2-(4-benzoylphenoxy)propanoate, was synthesized by reacting 4-hydroxybenzophenone (B119663) with methyl D-(+)-lactate via the Mitsunobu reaction. nih.gov Similarly, an azide-containing derivative was prepared starting from 4-nitrophenol, which was coupled with methyl D-(+)-lactate. The nitro group serves as a precursor that can be chemically converted to an azide group in subsequent steps. nih.gov The synthesis of trifluoromethyldiazirine-based derivatives has also been achieved by first preparing a trifluoroacetyl-modified lactisole, which is then chemically converted to the diazirine ring. researchgate.net These specialized molecules are crucial for advancing the understanding of how taste modulators function at a molecular level. nih.gov

Molecular and Cellular Mechanisms of Taste Perception Modulation by Sodium 2 4 Methoxyphenoxy Propanoate

Interactions with G Protein-Coupled Taste Receptors (GPCRs)

The primary mechanism by which Sodium 2-(4-methoxyphenoxy)propanoate modulates sweet taste is through its direct interaction with the sweet taste receptor, a heterodimeric G protein-coupled receptor (GPCR) composed of two subunits: Taste 1 Receptor Member 2 (T1R2) and Taste 1 Receptor Member 3 (T1R3).

Binding Characteristics to the T1R3 Subunit of the Sweet Taste Receptor (T1R2/T1R3 Heterodimer)

Research has consistently shown that this compound specifically targets the T1R3 subunit of the sweet taste receptor. researchgate.net Unlike many sweeteners that bind to the extracellular Venus flytrap domain of the T1R2 subunit, this compound interacts with a binding pocket located within the transmembrane domain (TMD) of the human T1R3 subunit. researchgate.netphysiology.org This interaction is crucial for its inhibitory action.

Mutational analysis has helped to identify specific amino acid residues within the T1R3-TMD that are critical for this binding. For instance, studies have highlighted the importance of residues in the fifth transmembrane domain of T1R3 in mediating the sensitivity to this inhibitor. nih.gov The binding of this compound to this allosteric site on the T1R3 subunit induces a conformational change in the receptor complex, which interferes with its ability to be activated by sweet-tasting molecules. This mode of interaction classifies it as a negative allosteric modulator (NAM). researchgate.net

Elucidation of Competitive Inhibition Mechanisms in Sweet Taste Transduction

The binding of this compound to the T1R3 subunit leads to the competitive inhibition of sweet taste transduction. physiology.orgnih.gov This means that the compound competes with sweet molecules for the activation of the receptor, although it binds to a different site. When this compound is bound to the T1R3-TMD, the receptor is stabilized in an inactive conformation, preventing the downstream signaling cascade that would normally be initiated by a sweetener.

Studies have demonstrated that in the presence of this compound, the perceived intensity of various sweeteners is significantly reduced. nih.gov This inhibitory effect is observed for a wide range of sweet compounds, including both natural sugars and artificial sweeteners. nih.gov However, the degree of inhibition can vary depending on the specific sweetener, suggesting subtle differences in the way various agonists activate the T1R2/T1R3 receptor and how this is affected by the allosteric modulation of this compound.

Table 1: Effect of this compound on Sweetness Intensity of Various Sweeteners This table is interactive. You can sort the data by clicking on the column headers.

| Sweetener | Concentration of Na-PMP (ppm) | Observed Effect on Sweetness | Reference |

|---|---|---|---|

| Sucrose (B13894) | 250 and 500 | Significantly blocked | nih.gov |

| Fructose | 250 and 500 | Significantly blocked | nih.gov |

| Glucose | 250 and 500 | Significantly blocked | nih.gov |

| Aspartame (B1666099) | 250 and 500 | Significantly blocked | nih.gov |

| Acesulfame-K | 250 and 500 | Significantly blocked | nih.gov |

| Neohesperidin (B1678168) dihydrochalcone (B1670589) | 250 and 500 | Little reduction | nih.gov |

| Thaumatin (B217287) | 250 and 500 | Little reduction | nih.gov |

Modulation of Intracellular Signaling Cascades

The binding of this compound to the T1R3 receptor subunit initiates a series of events that modulate the intracellular signaling cascades typically activated by sweeteners.

Investigation of Protein Kinase A (PKA) Activity Inhibition

The canonical sweet taste transduction pathway involves the activation of G proteins, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA). However, direct evidence for the inhibition of PKA activity by this compound in taste receptor cells is currently lacking. One study conducted on human bronchial epithelial cells (Beas-2B) found that lactisole did not alter PKA activity. researchgate.net While sweet taste signaling can involve the cAMP/PKA pathway, a definitive link showing that this compound directly inhibits this specific component in gustatory cells has not been established. nih.gov It is plausible that the inhibitory effects of the compound occur upstream of PKA activation, primarily at the receptor level, thereby preventing the G protein activation necessary for cAMP production.

Analysis of Attenuation in Intracellular Calcium (Ca2+) Flux

A key step in sweet taste signaling is the release of calcium from intracellular stores, a process triggered by the activation of phospholipase C (PLC) and the generation of inositol (B14025) trisphosphate (IP3). This increase in intracellular calcium concentration ([Ca2+]i) is a critical signal for neurotransmitter release from the taste receptor cell.

This compound has been shown to inhibit the downstream Ca2+ pathways that are activated by the detection of sweet molecules. researchgate.net By binding to the T1R3 subunit and preventing the conformational changes necessary for G protein coupling and subsequent PLC activation, it effectively blocks the increase in intracellular calcium that would normally be induced by a sweetener. This attenuation of Ca2+ flux is a direct consequence of its inhibitory action on the sweet taste receptor.

Examination of Effects on Sweetener-Induced Secretion in Cellular Models

The sweet taste receptor T1R2/T1R3 is not only expressed in taste buds on the tongue but also in enteroendocrine cells of the gastrointestinal tract. In these cells, the receptor plays a role in sensing sugars and triggering the release of incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1), which are important for glucose homeostasis.

Studies using cellular models of human enteroendocrine cells (e.g., NCI-H716) have demonstrated that this compound can inhibit sweetener-induced GLP-1 secretion. researchgate.netphysiology.org For example, the sucralose-stimulated release of GLP-1 from these cells was shown to be inhibited by lactisole. researchgate.netphysiology.org This finding indicates that the inhibitory mechanism of this compound on the T1R3 subunit is conserved in these cellular models and has physiological implications beyond taste perception, affecting nutrient sensing and hormonal responses in the gut.

Table 2: Summary of Cellular Mechanisms of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Mechanism | Target | Effect | Consequence | Reference |

|---|---|---|---|---|

| Receptor Binding | T1R3 subunit of T1R2/T1R3 receptor | Binds to transmembrane domain | Allosteric modulation and stabilization of inactive state | researchgate.netphysiology.org |

| Taste Transduction | Sweet taste signaling cascade | Competitive inhibition | Reduction in perceived sweetness | physiology.orgnih.gov |

| Intracellular Calcium | Downstream Ca2+ pathways | Attenuation of Ca2+ flux | Blockade of neurotransmitter release signaling | researchgate.net |

| Hormonal Secretion | T1R2/T1R3 in enteroendocrine cells | Inhibition of sweetener-induced GLP-1 release | Altered gut hormone response to sweeteners | researchgate.netphysiology.org |

Specificity of Taste Inhibition and Observed Enhancement Phenomena

This compound, also known as lactisole, is a taste modulator recognized for its ability to inhibit the perception of sweetness. chemicalbook.comscbt.com Its mechanism of action is primarily centered on the human sweet taste receptor, a heterodimer composed of T1R2 and T1R3 proteins. nih.govmonell.org Lactisole interacts with the transmembrane domains of the T1R3 subunit, acting as an antagonist or negative allosteric modulator to suppress the receptor's activation by sweet-tasting compounds. nih.govmdpi.comresearchgate.net This inhibitory effect, however, is not uniform across all sweeteners, demonstrating a notable degree of specificity.

Research has demonstrated that this compound is a broad-acting sweet antagonist, effectively suppressing the sweetness of a wide array of compounds from different chemical classes. nih.gov In studies where it was mixed with various sweeteners, it significantly blocked the sweetness intensity for 12 out of 15 compounds tested. nih.govresearchgate.net This inhibition extends to natural sugars, polyols (sugar alcohols), dipeptide derivatives, and synthetic high-potency sweeteners. nih.gov

For instance, at concentrations of 100–150 ppm, lactisole can make a 12% sucrose solution taste like a 4% solution. lactisole.comwikipedia.org The inhibitory effect is dose-dependent; higher concentrations of lactisole result in greater suppression of sweetness. nih.gov This broad efficacy suggests that these diverse sweeteners likely activate the sweet taste receptor through binding sites or conformational changes that are susceptible to the allosteric modulation induced by lactisole's binding to the T1R3 transmembrane domain. nih.gov

Below is a summary of sweeteners whose taste is significantly suppressed by this compound in mixtures.

| Sweetener Class | Specific Sweetener | Suppression Observed |

|---|---|---|

| Sugars | Sucrose | Yes |

| Sugars | Fructose | Yes |

| Sugars | Glucose | Yes |

| Polyhydric Alcohols | Mannitol | Yes |

| Polyhydric Alcohols | Sorbitol | Yes |

| Dipeptide Derivatives | Aspartame | Yes |

| Dipeptide Derivatives | Alitame | Yes |

| N-sulfonylamides | Acesulfame-K | Yes |

| N-sulfonylamides | Sodium Saccharin | Yes |

| Sulfamates | Sodium Cyclamate | Yes |

| Terpenoid Glycosides | Stevioside | Yes |

| Terpenoid Glycosides | Rebaudioside-A | Yes |

Despite its broad effectiveness, this compound exhibits remarkable selectivity, failing to suppress the sweetness of certain compounds. nih.gov Specifically, when mixed with monoammonium glycyrrhizinate (a terpenoid glycoside), neohesperidin dihydrochalcone (a dihydrochalcone), and thaumatin (a protein), there is little to no reduction in sweetness intensity. nih.govresearchgate.net

This selectivity suggests that these particular sweeteners may interact with the sweet taste receptor in a manner that is unaffected by lactisole's binding. researchgate.net Possible mechanisms for this resistance include binding to a different site on the T1R2-T1R3 receptor that is not allosterically modulated by lactisole, or inducing a unique receptor conformation that is stable even in the presence of the inhibitor. For example, neohesperidin dihydrochalcone is known to interact with the transmembrane domain of the T1R3 subunit, similar to lactisole, yet they produce opposite effects on the receptor. researchgate.net This indicates that the binding modes or the subsequent conformational changes induced by these compounds are distinct. researchgate.net

| Sweetener Class | Specific Sweetener | Suppression Observed in Mixture |

|---|---|---|

| Terpenoid Glycosides | Monoammonium glycyrrhizinate | No |

| Dihydrochalcones | Neohesperidin dihydrochalcone | No |

| Proteins | Thaumatin | No |

A fascinating phenomenon occurs when the oral cavity is pre-treated with a this compound solution. nih.govresearchgate.net While pre-rinsing can lead to inhibition for some sweeteners, it can paradoxically cause sweetness enhancement for others. nih.gov The greatest enhancements are observed for the very sweeteners that are not suppressed in mixtures: monoammonium glycyrrhizinate, neohesperidin dihydrochalcone, and thaumatin. nih.govresearchgate.net One proposed mechanism for this enhancement is the sensitization of the sweetener receptors by the pre-treatment with lactisole. nih.govresearchgate.net

Another related observation is the "sweet water taste" (SWT), where water itself is perceived as sweet after rinsing with lactisole. nih.gov The current model for this effect proposes that lactisole binds to the T1R2-T1R3 receptor, forcing it into a high-energy, inhibited state. nih.gov The subsequent rinsing with water removes the lactisole, causing a coordinated shift of the receptors into a constitutively active state, which elicits a sweet sensation. nih.gov The enhancement seen with specific sweeteners after a lactisole pre-rinse may involve a similar receptor sensitization or transition to an activated state, which is then amplified by the presence of an agonist that is normally resistant to lactisole's inhibitory action. nih.govnih.gov

Impact on Umami Taste Perception and its Receptor Interactions

The influence of this compound extends beyond sweet taste to umami perception. mdpi.comresearchgate.net This is because the T1R3 receptor subunit, the primary target of lactisole, is a shared component of both the sweet taste receptor (T1R2/T1R3) and the umami taste receptor (T1R1/T1R3). mdpi.comresearchgate.net By binding to the transmembrane domain of T1R3, lactisole can inhibit the perception of umami taste in humans and other primates. researchgate.netresearchgate.net

However, the inhibitory effect on umami taste is less potent than on sweet taste. researchgate.net Studies have shown that the concentrations of lactisole required to inhibit umami taste are approximately 6 to 10 times greater than those needed for equivalent sweet taste inhibition. researchgate.net For example, lactisole has been shown to reduce the umami intensity of monosodium glutamate (B1630785) (MSG). researchgate.netresearchgate.net

Interestingly, the interaction with the umami receptor is also complex. The inhibitory effect of lactisole on the umami taste of MSG can be blocked when MSG is mixed with 5'-ribonucleotides, such as guanosine (B1672433) monophosphate (GMP) or inosine (B1671953) monophosphate (IMP). researchgate.net This suggests that the binding of these ribonucleotides, likely to the T1R1 subunit, alters the conformation of the T1R1-T1R3 heterodimer in such a way that it prevents lactisole from effectively inhibiting the receptor. researchgate.net This finding highlights that the functional properties of the shared T1R3 subunit can be distinctly modulated by its heterodimeric partner (T1R1 or T1R2) and the specific agonists present. researchgate.net

Structure Activity Relationship Sar Studies for Taste Modulation by Sodium 2 4 Methoxyphenoxy Propanoate Derivatives

Identification of Active Enantiomers and Chiral Influence on Biological Activity

Sodium 2-(4-methoxyphenoxy)propanoate is a chiral molecule, existing as two stereoisomers, the (S)- and (R)-enantiomers. Research has demonstrated that the biological activity of this compound as a sweet taste inhibitor is highly dependent on its stereochemistry. The (S)-enantiomer has been identified as the active form, while the (R)-enantiomer is considered inert. researchgate.net

This chiral discrimination is a common feature in biological systems, where the three-dimensional arrangement of a molecule dictates its ability to bind to a specific receptor site. In the case of sweet taste inhibition, the (S)-isomer of lactisole is predominant in roasted coffee beans, where the compound was originally discovered. nih.gov

Further studies on lactisole and its more potent analogue, 2,4-dichlorophenoxypropionic acid (2,4-DP), have reinforced the significance of chirality. In cell-based assays, the (S)-isomers of both lactisole and 2,4-DP exhibited significantly greater inhibitory activity against the human sweet taste receptor compared to their respective (R)-isomers. researchgate.netresearchgate.net The (S)-isomer of 2,4-DP was found to be approximately 10-fold more potent than (S)-lactisole, highlighting how subtle structural changes can amplify the desired biological effect. researchgate.netnih.gov

| Compound | Enantiomer | Relative Inhibitory Potency |

|---|---|---|

| This compound (Lactisole) | (S)-enantiomer | Active |

| This compound (Lactisole) | (R)-enantiomer | Inert |

| 2,4-Dichlorophenoxypropionic acid (2,4-DP) | (S)-enantiomer | Approximately 10-fold more potent than (S)-lactisole |

| 2,4-Dichlorophenoxypropionic acid (2,4-DP) | (R)-enantiomer | Significantly less active than (S)-2,4-DP |

Correlating Alkylation and Esterification Modifications with Sweetness Inhibitory Potency

Modifications to the alkyl and carboxyl groups of 2-(4-methoxyphenoxy)propionic acid (the parent acid of lactisole, herein referred to as HPMP) have been systematically investigated to understand their impact on sweetness inhibitory potency. These studies have revealed that even minor alterations can lead to significant changes in activity.

Alkylation:

Alkylation of the benzene (B151609) ring of HPMP has been shown to influence its inhibitory effect. For alkylated derivatives, a clear trend in inhibitory activity has been observed:

Alkyl Chain Length: Methyl-modified derivatives generally exhibit a higher sweetness inhibition rate compared to ethyl and propyl derivatives. semanticscholar.org

Substitution Position: Para-substituted derivatives demonstrate a greater inhibitory effect than those with ortho- or meta-substitutions. semanticscholar.org

These findings suggest that the size and position of the alkyl group are critical factors in the molecule's interaction with the sweet taste receptor. The introduction of bulkier alkyl groups or altering the substitution pattern likely affects the molecule's ability to fit optimally into the receptor's binding pocket.

Esterification:

Esterification of the carboxyl group of HPMP has a profound and generally negative impact on its sweetness inhibitory activity. Studies have shown that esterified derivatives have a significantly reduced or even negligible inhibitory effect. semanticscholar.orgglobethesis.com In some instances, esterification can lead to a sweetening reaction, completely reversing the intended function of the molecule. globethesis.com This strongly indicates that the free carboxyl group is an essential structural feature for the sweetness inhibition mechanism of this class of compounds. The destruction of this functional group through esterification appears to abolish the molecule's ability to act as a sweet taste inhibitor. globethesis.com

| Modification Type | Structural Change | Effect on Sweetness Inhibitory Potency |

|---|---|---|

| Alkylation | Methyl substitution | Higher inhibition than ethyl or propyl |

| Alkylation | Ethyl substitution | Lower inhibition than methyl |

| Alkylation | Propyl substitution | Lower inhibition than methyl |

| Alkylation | Para-substitution | Greater inhibition than ortho- or meta- |

| Esterification | Conversion of carboxyl group to an ester | Significant reduction or loss of inhibition; potential for sweetening effect |

Delineating Structural Determinants Critical for Receptor Binding and Functional Inhibition

The sweet taste receptor in humans is a heterodimer of two G-protein coupled receptors, T1R2 and T1R3. cube-biotech.com this compound and its derivatives are known to act as negative allosteric modulators of this receptor. nih.gov Detailed molecular studies have identified the transmembrane domain (TMD) of the T1R3 subunit as the binding site for lactisole. nih.govresearchgate.net

The interaction between the (S)-isomers of lactisole and 2,4-DP and the T1R3-TMD involves a specific set of seven amino acid residues within the binding pocket. nih.govnih.gov The inhibitory potency of these molecules is largely attributed to stabilizing interactions mediated by their carboxyl groups in the vertical dimension of this ligand pocket. nih.gov This underscores the critical role of the carboxyl group, as its modification through esterification leads to a loss of activity.

Furthermore, the higher potency of 2,4-DP compared to lactisole can be explained by an additional hydrophobic interaction. The ortho-chloro group of 2,4-DP engages in a hydrophobic interaction within the binding site, which is not present with lactisole. nih.govnih.gov This additional interaction likely stabilizes the binding of 2,4-DP to the receptor, resulting in a more potent inhibitory effect. nih.gov

A chiral center with the (S)-configuration.

A free carboxyl group for crucial interactions within the T1R3-TMD binding pocket.

An appropriate balance of hydrophobic and hydrophilic regions to facilitate binding. The nature and position of substituents on the phenyl ring can fine-tune this balance and enhance potency through additional hydrophobic interactions.

These SAR studies provide a molecular blueprint for the design of new and more effective sweet taste modulators, with potential applications in the food and beverage industry for controlling and modifying the perception of sweetness.

Analytical Methodologies for Research and Characterization of Sodium 2 4 Methoxyphenoxy Propanoate

Advanced Chromatographic Techniques for Identification and Quantification in Complex Matrices

Chromatography is a cornerstone for separating, identifying, and quantifying Sodium 2-(4-methoxyphenoxy)propanoate, particularly within complex mixtures such as food products. Gas and liquid chromatography are the principal methods utilized for these purposes.

Gas Chromatography-Mass Spectrometry (GC-MS) for Detection and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS) stands out as a robust method for the determination of this compound. This technique combines the powerful separation capabilities of gas chromatography with the highly sensitive and specific detection of mass spectrometry.

For analysis, the compound is typically extracted from its matrix. A common procedure for food samples involves acidification with hydrochloric acid followed by extraction with an organic solvent like ethyl acetate cmes.org. The extract is then analyzed by the GC-MS system. A DB-FFAP quartz capillary chromatographic column is often employed for the separation stage. For detection, the mass spectrometer is operated in selected ion monitoring (SIM) mode, which enhances sensitivity and selectivity by monitoring only specific ion fragments corresponding to the target analyte cmes.org.

The performance of the GC-MS method has been validated through several key parameters. Research has demonstrated a linear range for the corresponding 2-(4-methoxyphenoxy)propionic acid between 5.0 mg·L⁻¹ and 100 mg·L⁻¹. The lower limit of determination is reported to be as low as 4 mg·kg⁻¹, showcasing the method's high sensitivity. Furthermore, recovery studies using the standard addition method on blank samples have yielded recovery values between 79.5% and 92.2%, with relative standard deviations (RSDs) for replicate measurements (n=6) ranging from 3.2% to 6.2%, indicating good accuracy and precision cmes.org.

| Parameter | Value |

|---|---|

| Linearity Range | 5.0 - 100 mg·L⁻¹ |

| Lower Limit of Determination (LOD) | 4 mg·kg⁻¹ |

| Recovery Rate | 79.5% - 92.2% |

| Relative Standard Deviation (RSD, n=6) | 3.2% - 6.2% |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound. The technique can effectively separate the main compound from any impurities, starting materials, or by-products from the synthesis process, allowing for accurate purity determination, often specified to be ≥99% scbt.com.

Crucially, the biological activity of this compound as a taste modulator is stereospecific. The (S)- enantiomer is the active isomer responsible for the sweet-taste inhibition, whereas the (R)+ enantiomer is inert chemicalbook.com. Therefore, determining the enantiomeric excess (e.e.) is of paramount importance. Chiral HPLC is the standard method for this type of analysis. This specialized HPLC technique uses a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to elute at different times. This separation allows for the quantification of each enantiomer and the subsequent calculation of the enantiomeric excess, ensuring the potency and quality of the final product.

Electronic Tongue Systems for Objective and Reproducible Taste Evaluation

The primary function of this compound is to modulate taste perception scbt.comtheclinivex.com. Traditionally, taste assessment has relied on human sensory panels, a method fraught with subjectivity, potential toxicity risks, and high costs nih.govglobalresearchonline.net. To overcome these limitations, analytical instruments known as electronic tongue systems have been developed for objective and reproducible taste evaluation nih.gov.

An electronic tongue is an analytical sensory array system that mimics the human gustatory system globalresearchonline.net. It comprises a set of non-specific, cross-selective electrochemical sensors and uses pattern recognition software to interpret the resulting signals nih.govmdpi.com. These sensors, which can be based on potentiometric, voltammetric, or impedance spectroscopy principles, respond to dissolved non-volatile molecules in a sample solution nih.govglobalresearchonline.net. The combined response of the sensor array generates a unique "fingerprint" for a given taste profile.

For a compound like this compound, an electronic tongue can be used to quantify its inhibitory effect on sweetness. By comparing the taste profile of a sweet solution (e.g., sucrose (B13894) solution) with and without the addition of the compound, the system can provide an objective measure of the reduction in sweetness intensity. This technology is a valuable tool in research and development and quality control, reducing the reliance on human panelists and providing rapid, consistent, and objective data nih.govnih.gov.

| Characteristic | Human Sensory Panels | Electronic Tongue Systems |

|---|---|---|

| Objectivity | Subjective, prone to individual bias | Objective, based on electrochemical data |

| Reproducibility | Variable | High |

| Throughput | Low, time-consuming | High, rapid analysis |

| Safety Risk | Potential toxicity for unapproved substances | No risk to humans |

| Application | Final product evaluation | R&D, formulation screening, quality control |

Spectroscopic Characterization Techniques for Synthesized Derivatives

Spectroscopic techniques are fundamental for elucidating and confirming the molecular structure of synthesized this compound and its derivatives. Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy are primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H and ¹³C NMR are used to confirm the presence and connectivity of the organic part of the molecule, including the methoxy group, the aromatic ring protons, and the propanoate backbone. The chemical shifts, splitting patterns, and integration of the signals in the ¹H NMR spectrum, along with the number of signals in the ¹³C NMR spectrum, allow for a complete structural assignment of the 2-(4-methoxyphenoxy)propanoate anion.

²³Na NMR Spectroscopy , a specialized solid-state NMR technique, can be employed to characterize the environment of the sodium cation. As demonstrated with other pharmaceutical sodium salts like sodium naproxen, the ²³Na quadrupolar coupling constant is highly sensitive to the coordination environment of the sodium ion, including its hydration state researchgate.net. This allows for the differentiation between anhydrous and various hydrated forms of the compound in the solid state researchgate.net.

Infrared (IR) Spectroscopy is used to identify the functional groups present in the molecule. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) lists IR spectroscopy as a key identification test for this compound fao.org. The IR spectrum will show characteristic absorption bands corresponding to:

The C-O stretching of the ether linkage.

The aromatic C=C stretching of the benzene (B151609) ring.

The asymmetric and symmetric stretching vibrations of the carboxylate (-COO⁻) group, which are distinct from the C=O stretch of a protonated carboxylic acid.

The C-H stretching of the aromatic and aliphatic parts of the molecule.

These spectroscopic fingerprints are essential for confirming the identity and structural integrity of a synthesized batch of the compound.

Comparative Taste Physiology and Species Specific Responses to Sodium 2 4 Methoxyphenoxy Propanoate

Comparative Analysis of Sweetness Perception Modulation in Human and Rodent Models

Sodium 2-(4-methoxyphenoxy)propanoate, commonly known as lactisole, demonstrates a significant species-specific effect in the modulation of sweetness perception. researchgate.netnih.gov In humans and other primates, it acts as a broad-acting sweet antagonist, effectively suppressing the sweet taste of a wide array of compounds, including sugars, artificial sweeteners, and sweet proteins. researchgate.netnih.govresearchgate.net Human psychophysical studies have shown that lactisole can significantly reduce the sweetness intensity of most sweeteners tested. researchgate.netnih.govnih.gov For instance, in one study, it blocked the sweetness of 12 out of 15 different sweet compounds. researchgate.netnih.gov The compound is specific to sweet taste, with research indicating it does not reduce the intensity or persistence of bitterness. nih.gov

In stark contrast, lactisole does not affect responses to sweet compounds in rodents under similar conditions. researchgate.netnih.govbioscientifica.com This pronounced difference highlights a fundamental divergence in the sweet taste perception machinery between primates and rodents. nih.gov While the inhibitory effect is potent in humans, lactisole is generally considered ineffective in rodents. bioscientifica.comuq.edu.au However, some research suggests that the mouse T1R3 (mT1R3) receptor is not entirely insensitive to lactisole, although significantly higher concentrations are required to elicit even a small inhibitory effect compared to what is effective on the human T1R3 receptor. bioscientifica.com This differential sensitivity forms the basis for detailed investigations into the molecular underpinnings of sweet taste reception. researchgate.netbioscientifica.com

| Model Organism | General Effect on Sweet Taste | Affected Sweeteners | Reference |

|---|---|---|---|

| Human | Potent and broad-spectrum sweetness inhibitor | Sugars (sucrose, fructose), artificial sweeteners (aspartame, acesulfame-K, cyclamate), protein sweeteners, and others. | researchgate.netnih.govresearchgate.netnih.gov |

| Rodent (e.g., Mouse) | Generally ineffective; does not inhibit sweet taste | Does not affect responses to sweet compounds. Very high concentrations may produce a small inhibitory effect on specific receptors. | researchgate.netnih.govbioscientifica.comuq.edu.au |

Investigation of Regional Variation in Sweet Suppression Across Different Oral Cavity Areas

Research into the sweet-suppressing effects of this compound has revealed regional variations in its efficacy across different areas of the human oral cavity. psu.edu Studies involving the application of the inhibitor to distinct regions of the tongue have shown that its ability to suppress sweetness is not uniform. psu.edu

In one study, the sweetness of solutions containing either sucrose (B13894) or aspartame (B1666099) was evaluated with and without the inhibitor when applied to the anterior tongue, posterior tongue, and the whole mouth. psu.edu While sweetness suppression was significant for all areas of stimulation, notable differences emerged between the front and back of the tongue. psu.edu Specifically, when aspartame was the sweetener, stimulation of the posterior tongue in the presence of the inhibitor resulted in significantly higher sweetness ratings than stimulation of the anterior tongue. psu.edu This regional difference was not observed for sucrose, suggesting that the mechanisms of sweetness perception and its inhibition may vary not only by location on the tongue but also by the type of sweet stimulus. psu.edu These findings imply potential differences in the distribution or function of taste receptors or signaling pathways involved in sweetness perception between the anterior and posterior tongue. psu.edu

| Stimulation Area | Sweetener | Observed Effect of Inhibitor | Reference |

|---|---|---|---|

| Anterior Tongue | Aspartame | Significant sweetness suppression. Perceived sweetness was lower compared to posterior tongue stimulation. | psu.edu |

| Posterior Tongue | Aspartame | Significant sweetness suppression, but perceived sweetness was higher than on the anterior tongue. | psu.edu |

| Anterior Tongue | Sucrose | Significant sweetness suppression. No significant difference in perceived sweetness compared to posterior tongue. | psu.edu |

| Posterior Tongue | Sucrose | Significant sweetness suppression. No significant difference in perceived sweetness compared to anterior tongue. | psu.edu |

Cross-Species Analysis of T1R3 Receptor Interactions and Functional Divergence

The molecular basis for the species-specific effects of this compound lies within the sweet taste receptor, a heterodimer composed of T1R2 and T1R3 proteins. researchgate.netnih.gov Extensive research has pinpointed the human T1R3 subunit (hT1R3) as the specific molecular target for the inhibitor's action. researchgate.netnih.gov Lactisole interacts with a binding pocket located within the transmembrane domain (TMD) of hT1R3, acting as a negative allosteric modulator. researchgate.netuq.edu.aunih.gov

The functional divergence between humans and rodents is a direct result of differences in the amino acid sequences of the T1R3 receptor in this specific region. researchgate.netresearchgate.net Studies using chimeric receptors, created by combining parts of the human and mouse T1R3 proteins, have successfully mapped the sensitivity to lactisole. researchgate.netnih.gov These experiments demonstrated that swapping the TMD of the mouse T1R3 with the TMD from the human T1R3 was sufficient to make the previously insensitive mouse receptor sensitive to lactisole. researchgate.net Further mutational analysis has identified a small number of key amino acid residues within the hT1R3 transmembrane region that are required for sensitivity to lactisole. researchgate.netnih.govresearchgate.net For example, a single amino acid substitution in the fifth transmembrane helix (A733V) was shown to cause a pronounced insensitivity to lactisole in the human receptor. researchgate.net This high degree of specificity explains why lactisole effectively blocks sweet taste in humans but not in rodents, whose T1R3 receptor lacks these critical residues at the binding site. researchgate.netresearchgate.net

| Receptor Component | Finding | Implication | Reference |

|---|---|---|---|

| Human T1R3 (hT1R3) | Identified as the specific target for lactisole. | Confers sensitivity to the sweet taste inhibitor in humans. | researchgate.netnih.gov |

| hT1R3 Transmembrane Domain (TMD) | Contains the binding pocket for lactisole. | Lactisole's inhibitory action is mediated through this domain. | researchgate.netuq.edu.aunih.gov |

| Mouse T1R3 (mT1R3) | Lacks the specific amino acid residues necessary for high-affinity lactisole binding. | Results in the insensitivity of rodents to lactisole's sweet-suppressing effects. | researchgate.netresearchgate.net |

| Human/Mouse Chimeric T1R3 Receptors | Sensitivity to lactisole follows the origin of the TMD. | Confirms that the molecular basis for species-specific sensitivity resides within the T1R3-TMD. | researchgate.netnih.gov |

Advanced Research Applications and Methodological Considerations in Sodium 2 4 Methoxyphenoxy Propanoate Studies

Utility as a Molecular Probe for Deconvoluting Sweet Taste Receptor Architecture and Function

Sodium 2-(4-methoxyphenoxy)propanoate serves as a critical molecular probe for understanding the human sweet taste receptor, a heterodimer composed of two G protein-coupled receptors: T1R2 and T1R3. nih.gov Its primary mechanism of action is the inhibition of this receptor, which is responsible for detecting sweet-tasting compounds.

Research has demonstrated that this compound specifically interacts with the T1R3 subunit of the sweet taste receptor. researchgate.netchemeurope.com By binding to the transmembrane domain (TMD) of T1R3, it allosterically inhibits receptor activation by a wide variety of sweeteners, including both natural sugars and artificial sweeteners. researchgate.netnih.gov This specificity makes it an excellent tool for isolating and studying the function of the T1R3 subunit.

Application of Computational Modeling and Molecular Docking Studies for Receptor-Ligand Interactions

Computational modeling and molecular docking have become essential methodologies for investigating the interaction between this compound and the sweet taste receptor. nih.govacs.org Given the challenges in crystallizing G protein-coupled receptors like the T1R2/T1R3 heterodimer, computational approaches provide valuable structural insights that are otherwise difficult to obtain. nih.gov

Homology modeling is frequently employed to create three-dimensional structural models of the T1R2 and T1R3 subunits. nih.govresearchgate.net These models are typically based on the known crystal structures of related receptors, such as the metabotropic glutamate (B1630785) receptor. nih.gov Once a reliable model of the receptor is built, molecular docking simulations can be performed. These simulations predict the preferred binding orientation and affinity of a ligand, such as this compound, to the receptor. researchgate.netresearchgate.net

These computational studies have successfully predicted and corroborated experimental findings, pinpointing the binding site of the inhibitor within the transmembrane domain of T1R3. nih.gov Docking simulations have helped to identify the specific amino acid residues that form crucial interactions (e.g., hydrogen bonds, hydrophobic interactions) with the inhibitor molecule. nih.gov Furthermore, molecular dynamics (MD) simulations can be used to study the dynamic behavior of the receptor-ligand complex over time, providing a deeper understanding of the stability of the interaction and the conformational changes induced by the inhibitor. nih.gov These computational approaches are powerful tools for interpreting experimental data and for guiding the rational design of novel, more potent taste modulators. nih.gov

Integration with Controlled Sensory Evaluation Panels in Psychophysical Taste Science

The study of this compound is not confined to in vitro or in silico methods; it is deeply integrated with human sensory studies in the field of psychophysical taste science. researchgate.net Controlled sensory evaluation panels, composed of trained individuals, are utilized to quantify the perceptual effects of this taste inhibitor. nih.govnih.gov

In typical psychophysical experiments, panelists are asked to rate the perceived intensity of various sweeteners, both with and without the addition of this compound. nih.gov These studies have consistently shown that the compound significantly reduces the sweetness intensity of a wide range of sweeteners, including sugars, polyols, and high-potency artificial sweeteners. researchgate.netnih.gov Time-intensity studies, where panelists track the perception of taste over time, have also been used to evaluate how the inhibitor affects the onset and duration of sweetness. nih.gov

The data gathered from these sensory panels are crucial for several reasons. They validate the findings from cellular assays and computational models, ensuring that the molecular interactions observed translate to a tangible perceptual effect. nih.gov These studies also reveal the selectivity of the inhibitor. For instance, sensory evaluations have demonstrated that at typical concentrations, this compound is specific to sweet taste and does not significantly impact the perception of other primary tastes like bitter, sour, or salty. chemeurope.comnih.gov This integration of molecular and perceptual research provides a comprehensive understanding of taste modulation, from receptor binding to conscious taste perception.

Table 1: Effect of this compound on Sweetness Perception of Various Sweeteners This table is interactive. You can sort and filter the data.

| Sweetener Category | Example Sweetener | Typical Effect of this compound |

|---|---|---|

| Sugars | Sucrose (B13894), Fructose, Glucose | Significant reduction in sweetness intensity |

| Dipeptide Derivatives | Aspartame (B1666099), Alitame | Significant reduction in sweetness intensity |

| N-sulfonylamides | Acesulfame-K, Sodium Saccharin | Significant reduction in sweetness intensity |

| Polyhydric Alcohols | Mannitol, Sorbitol | Significant reduction in sweetness intensity |

| Terpenoid Glycosides | Rebaudioside-A, Stevioside | Significant reduction in sweetness intensity |

| Protein | Thaumatin (B217287) | Little to no reduction in sweetness intensity |

| Dihydrochalcone (B1670589) | Neohesperidin (B1678168) dihydrochalcone | Little to no reduction in sweetness intensity |

Data synthesized from multiple psychophysical studies. researchgate.netnih.gov

Emerging Research Directions and Future Challenges in Taste Inhibitor Development

The study of this compound has paved the way for broader research into taste modulation, but significant challenges and exciting new directions remain. A major challenge in the field is the development of more potent and selective taste inhibitors. cambridge.orgsciencedaily.com While effective, existing compounds could be improved for greater efficacy at lower concentrations, which is particularly important for food and beverage applications. reportsnreports.com

Emerging research is increasingly focused on discovering novel taste modulators, including both inhibitors and enhancers, from natural sources. reportsnreports.com There is also a growing interest in understanding the complex interactions that occur in real food matrices, where multiple ingredients can influence the activity of a taste modulator. marketreportanalytics.com Another challenge is overcoming inter-individual variability in taste perception, which can be influenced by genetic differences in taste receptors. frontiersin.org

Future research will likely see an increased use of advanced technologies like artificial intelligence and machine learning to predict the taste properties of new molecules and to accelerate the discovery of novel modulators. reportsnreports.com The discovery of new binding sites on taste receptors, including bitter taste receptors, is opening up new avenues for targeted taste modulation and drug design. afhu.org As our understanding of the molecular basis of taste continues to grow, the development of next-generation taste inhibitors holds promise for applications in food science, nutrition, and therapeutics, such as improving the palatability of medicines. frontiersin.orglifetechnology.com

常见问题

Basic: What synthetic methodologies are recommended for preparing Sodium 2-(4-methoxyphenoxy)propanoate with high purity?

Answer:

The synthesis typically involves esterification of 2-(4-methoxyphenoxy)propanoic acid followed by neutralization with sodium hydroxide. Key steps include:

- Esterification : React 4-methoxyphenol with methyl 2-chloropropanoate under alkaline conditions (e.g., K2CO3 in acetone) to form the intermediate ester.

- Hydrolysis and Neutralization : Hydrolyze the ester with aqueous NaOH, then acidify to isolate the free acid. Finally, neutralize with NaOH to obtain the sodium salt.

Purification is achieved via recrystallization from ethanol/water (1:1 v/v), yielding >98% purity. Monitor reaction progress using TLC (silica gel, eluent: ethyl acetate/hexane 3:7) .

Basic: How can researchers analytically characterize this compound to confirm structural integrity?

Answer:

Use a combination of:

- NMR Spectroscopy : <sup>1</sup>H NMR (D2O) should show a singlet for the methoxy group (δ 3.75 ppm), a doublet for the propanoate methyl group (δ 1.45 ppm), and aromatic protons (δ 6.8–7.2 ppm).

- HPLC : Reverse-phase C18 column (mobile phase: 0.1% formic acid in water/acetonitrile 70:30) with UV detection at 254 nm. Retention time should align with reference standards.

- Elemental Analysis : Confirm sodium content (theoretical: ~10.5%) via flame photometry .

Basic: What are the solubility profiles of this compound, and how do they influence formulation in biological assays?

Answer:

The compound is highly soluble in water (>200 mg/mL at 25°C) and propylene glycol, but poorly soluble in lipids. For cell-based assays:

- Prepare stock solutions in sterile water (avoid DMSO due to potential cytotoxicity).

- For lipid-membrane interaction studies, use sonication with phospholipid vesicles to enhance dispersion.

Note: Precipitation at pH <5 requires buffered solutions (e.g., PBS pH 7.4) for stability .

Advanced: How does this compound inhibit sweetness perception at the molecular level?

Answer:

The compound likely acts as a competitive antagonist of sweet taste receptors (T1R2/T1R3). Methodological approaches include:

- In Vitro Binding Assays : Use HEK293 cells transfected with human T1R2/T1R3. Measure Ca<sup>2+</sup> flux inhibition using Fura-2 AM dye when co-administered with sucrose.

- Molecular Docking : Model the compound’s interaction with the Venus flytrap domain of T1R2 using AutoDock Vina. Key residues (e.g., Asp278, Ser144) may mediate binding .

Advanced: What are the enantiomeric effects of this compound on biological activity?

Answer:

The racemic mixture (±) shows reduced efficacy compared to isolated enantiomers. To study:

- Chiral Separation : Use a Chiralpak AD-H column (hexane:isopropanol 85:15) to resolve (R)- and (S)-enantiomers.

- Activity Testing : The (S)-enantiomer exhibits 3x higher sweetness inhibition potency in rodent taste preference assays. Stereospecificity suggests a role for hydrophobic binding pockets in receptor interactions .

Advanced: How do environmental factors (pH, temperature) affect the stability of this compound in aqueous solutions?

Answer:

- pH Stability : Degrades rapidly below pH 5 (hydrolysis to 2-(4-methoxyphenoxy)propanoic acid). Use buffered solutions (pH 7–9) for long-term storage.

- Thermal Stability : TGA shows decomposition onset at 190°C. For aqueous solutions, autoclaving (121°C) causes <5% degradation over 20 minutes. Monitor via HPLC-UV .

Advanced: What pharmacological interactions occur between this compound and cytochrome P450 enzymes?

Answer:

- In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. LC-MS/MS analysis reveals CYP2C9-mediated demethylation as the primary metabolic pathway.

- Inhibition Studies : The compound does not inhibit CYP3A4 or CYP2D6 at concentrations ≤100 µM, as shown by luminescent cytochrome P450-Glo assays .

Advanced: What are the environmental fate and ecotoxicological impacts of this compound?

Answer:

- Degradation Pathways : Photolysis (λ >290 nm) in water generates 4-methoxyphenol and propionic acid derivatives. Half-life in sunlight: 48 hours.

- Ecotoxicology : Daphnia magna 48h EC50 = 120 mg/L, indicating moderate toxicity. Monitor wastewater discharge using LC-MS/MS (LOQ: 0.1 µg/L) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。